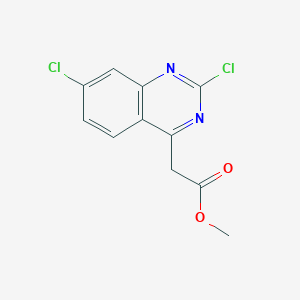
Methyl 2,7-Dichloroquinazoline-4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,7-Dichloroquinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-Dichloroquinazoline-4-acetate typically involves the reaction of 2,7-dichloroquinazoline with methyl acetate under specific conditions. One common method involves the use of a metal-catalyzed reaction, where a transition metal catalyst such as palladium or copper is employed to facilitate the coupling reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of green chemistry approaches, such as microwave-induced synthesis and the use of environmentally benign solvents, is also being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,7-Dichloroquinazoline-4-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4-acetate derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological and chemical properties. For example, oxidation can yield quinazoline-4-acetate derivatives with hydroxyl or carbonyl groups, while substitution can produce derivatives with alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
Methyl 2,7-Dichloroquinazoline-4-acetate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Methyl 2,7-Dichloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial and viral replication . The exact molecular targets and pathways involved depend on the specific derivative of the compound and its intended application .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,7-Dichloroquinazoline-4-acetate can be compared with other similar quinazoline derivatives, such as:
2-Phenylquinazoline-4-amine: Known for its anticancer properties.
4-Methyl-2-phenylquinazoline: Studied for its anti-inflammatory and analgesic activities.
2-Phenyl-4-styrylquinazoline: Investigated for its potential as an antiviral agent.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
Molekularformel |
C11H8Cl2N2O2 |
|---|---|
Molekulargewicht |
271.10 g/mol |
IUPAC-Name |
methyl 2-(2,7-dichloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10(16)5-9-7-3-2-6(12)4-8(7)14-11(13)15-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FLNCMUKCBZXFKK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


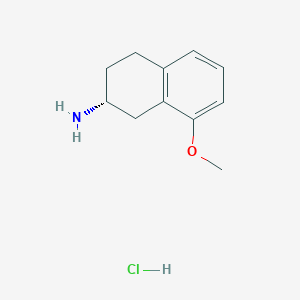


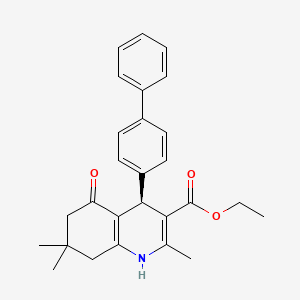
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
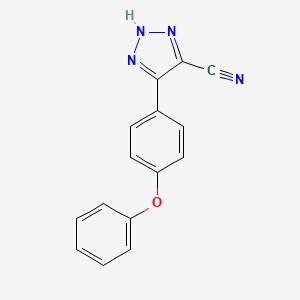
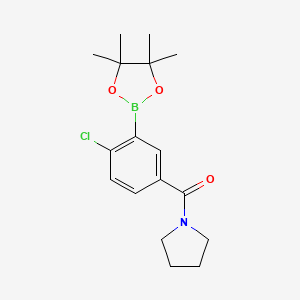

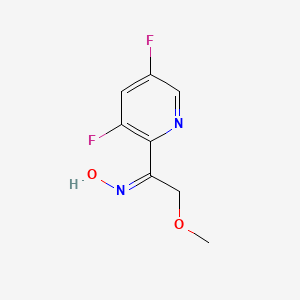

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)
![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
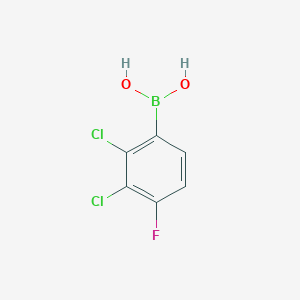
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
